N-(3-fluoro-4-methylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S2/c1-16-3-4-17(15-20(16)24)25-23(28)22-21(9-14-32-22)33(29,30)27-12-10-26(11-13-27)18-5-7-19(31-2)8-6-18/h3-9,14-15H,10-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQQSGNCLGVZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, a compound with potential pharmacological applications, has garnered attention due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into several key components:
- Aromatic Rings : The presence of the 3-fluoro-4-methylphenyl and 4-methoxyphenyl groups contributes to its lipophilicity and receptor binding properties.
- Piperazine Moiety : This group is often associated with psychoactive effects and is crucial for receptor interactions.
- Thiophene and Carboxamide Groups : These functional groups are vital for the compound's biological activity, influencing solubility and binding affinity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H27FN4O3 |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1049569-99-4 |
Receptor Binding Affinity
The compound exhibits selective binding to dopamine receptors, particularly the D3 subtype. Research indicates that compounds in this class can show significant selectivity over D2 receptors, which is critical for minimizing side effects associated with dopaminergic therapies.
Case Study: Dopamine Receptor Selectivity
In a study evaluating various derivatives, it was found that compounds structurally similar to this compound demonstrated selectivity ratios exceeding 1000-fold for D3 over D2 receptors. This selectivity is attributed to specific interactions at the receptor's extracellular loops, which influence binding affinity and efficacy .
Antitubercular Activity
Another area of exploration for this compound is its potential as an antitubercular agent. Preliminary studies suggest that derivatives of this compound may exhibit significant activity against Mycobacterium tuberculosis.
Efficacy Results
In a recent investigation involving structurally related compounds, several exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra. These findings indicate a promising avenue for further development of this compound as an antitubercular agent .
The biological activity of this compound is believed to involve multiple mechanisms:
- Dopamine Receptor Agonism : By selectively activating D3 receptors, the compound may modulate neurochemical pathways implicated in mood regulation and psychosis.
- Inhibition of Bacterial Growth : The thiophene moiety may play a role in disrupting bacterial cell wall synthesis or function, contributing to its antitubercular properties.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide exhibit potent anticancer activity. For instance, studies have shown that derivatives of thiophene-2-carboxamide can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives displayed significant cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7. The mechanism of action involves the induction of apoptosis and disruption of the cell cycle, which is critical in cancer therapy .
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Thiophene Derivative A | HCT-116 | 75.99 |
| Thiophene Derivative B | MCF-7 | 85.26 |
Neuropharmacological Applications
The compound has shown promise in treating central nervous system disorders due to its ability to modulate neurotransmitter systems. Specifically, it may affect serotonin and dopamine pathways, which are crucial in managing conditions like depression and anxiety.
Clinical Insights
Research has indicated that piperazine derivatives can enhance cognitive function and reduce symptoms associated with neurodegenerative diseases such as Alzheimer's disease. The sulfonamide group in this compound may contribute to its neuroprotective properties by inhibiting certain enzymes involved in neuroinflammation .
Metabolic Disorders
This compound may also play a role in managing metabolic disorders such as type 2 diabetes and obesity. Compounds with similar structures have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in glucose metabolism and fat accumulation.
Therapeutic Potential
The inhibition of this enzyme can lead to improved insulin sensitivity and reduced adiposity, making it a potential candidate for treating metabolic syndrome .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
